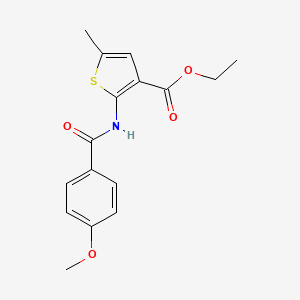![molecular formula C14H21BrN2O2 B5650543 2-[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B5650543.png)
2-[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]ethanol is a compound that features a piperazine ring substituted with a 3-bromo-4-methoxyphenyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]ethanol typically involves multiple steps. One common method includes the reaction of 3-bromo-4-methoxybenzyl chloride with piperazine in the presence of a base such as sodium carbonate. The resulting intermediate is then reacted with ethylene oxide to introduce the ethanol moiety. The reaction conditions often involve solvents like dichloromethane or ethanol and may require heating to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromo group can be reduced to a hydrogen atom, forming a methoxyphenyl derivative.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: 2-[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]acetaldehyde or 2-[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]acetic acid.
Reduction: 2-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]ethanol.
Substitution: 2-[4-[(3-azido-4-methoxyphenyl)methyl]piperazin-1-yl]ethanol or 2-[4-[(3-thio-4-methoxyphenyl)methyl]piperazin-1-yl]ethanol.
Scientific Research Applications
2-[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The bromo and methoxy groups may enhance the compound’s binding affinity and selectivity for these targets. The ethanol moiety can also influence the compound’s solubility and pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
2-[4-[(3-chloro-4-methoxyphenyl)methyl]piperazin-1-yl]ethanol: Similar structure but with a chloro group instead of a bromo group.
2-[4-[(3-bromo-4-hydroxyphenyl)methyl]piperazin-1-yl]ethanol: Similar structure but with a hydroxy group instead of a methoxy group.
2-[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]methanol: Similar structure but with a methanol moiety instead of an ethanol moiety.
Uniqueness
2-[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]ethanol is unique due to the combination of its bromo and methoxy substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the ethanol moiety also differentiates it from similar compounds, potentially affecting its solubility and pharmacokinetic profile .
Properties
IUPAC Name |
2-[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O2/c1-19-14-3-2-12(10-13(14)15)11-17-6-4-16(5-7-17)8-9-18/h2-3,10,18H,4-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXUMHIDHCSKTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CCO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
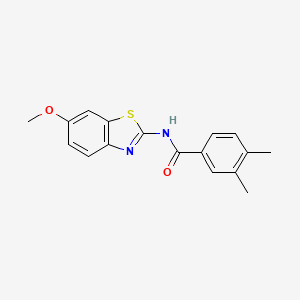
![propyl 4-{[(3'-methoxybiphenyl-2-yl)amino]carbonyl}piperidine-1-carboxylate](/img/structure/B5650483.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-2-butenamide](/img/structure/B5650493.png)
![2-[(4-amino-1-azepanyl)methyl]-8-fluoro-4-quinolinol dihydrochloride](/img/structure/B5650497.png)
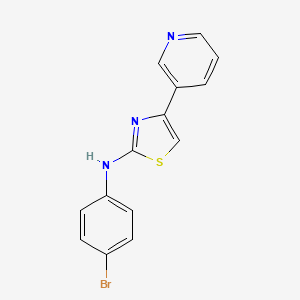
![N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methylimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B5650505.png)
![(3aS,6aS)-5-(cyclobutanecarbonyl)-2-(2-methyl-6-propylpyrimidin-4-yl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B5650511.png)
![2-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B5650515.png)
![3-{5-[2-(1H-pyrrol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5650516.png)
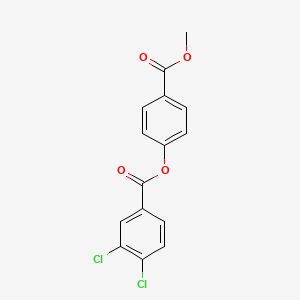
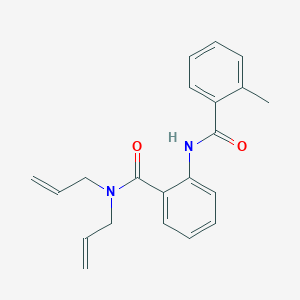
![4-[(4-benzylpiperazin-1-yl)methyl]-N,N-dimethylaniline](/img/structure/B5650538.png)
![9-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5650551.png)
